Isopentane

Description

Isopentane is an alkane that is butane substituted by a methyl group at position 2. It has a role as a refrigerant.

This compound is under investigation in clinical trial NCT00752089 (Experimental Dentifrice Remineralization/fluoride Uptake in an in Situ Model).

This compound is a natural product found in Punica granatum with data available.

This compound is an organic, branched-chain alkane with five carbon atoms.

This compound is a hydrocarbon and one of three isomers of pentane. Pentanes are components of some fuels, such as gasoline, and are also used as specialty solvents in the laboratory. (L1287)

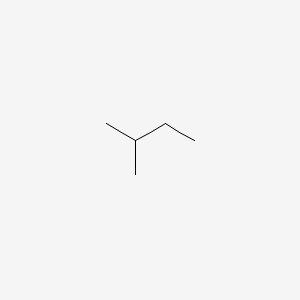

Structure

3D Structure

Properties

IUPAC Name |

2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12/c1-4-5(2)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTDNUCVQCZILF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12, Array | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76701-33-2 | |

| Record name | Butene, 2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76701-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8025468 | |

| Record name | 2-Methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Watery colorless liquid with a gasoline-like odor. Floats on water. Flammable, irritating vapor is produced. Boiling point is 82 °F. (USCG, 1999), Gas or Vapor; Liquid; Other Solid; Pellets or Large Crystals, Colorless liquid with a pleasant, gasoline-like odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butane, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

82 °F at 760 mmHg (NTP, 1992), 27.83 °C, 28 °C | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-70 °F (NTP, 1992), -51 °C (-60 °F) - closed cup, <-60 °F (<-51 °C) - closed cup | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), In water, 48 mg/L at 25 °C, In water, 49.6 mg/L at 25 °C, Insoluble in water, Miscible with alcohol, ether, Soluble in hydrocarbons, oils, ether; very slightly soluble in alcohol, Solubility in water: none | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.62 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6201 g/cm cuat 20 °C, Relative density (water = 1): 0.6 | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.48 (Air = 1), Relative vapor density (air = 1): 2.5 | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

400 mmHg at 50.9 °F ; 595 mmHg at 70.0 °F (NTP, 1992), 689.0 [mmHg], Vapor pressure, kPa at 20 °C: 79 | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Volatile liquid or gas, Colorless liquid | |

CAS No. |

78-78-4, 68513-65-5 | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, branched and linear | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068513655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopentane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Methylbutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH67814I0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-255.8 °F (NTP, 1992), -159.8 °C, -160 °C | |

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Technical Master Guide: 2-Methylbutane (Isopentane) in Biopharma R&D

Introduction: The "Goldilocks" Alkane

2-Methylbutane (Isopentane,

For researchers and drug development professionals, this volatility is not a defect but a primary feature. It allows for rapid solvent removal without thermal degradation of sensitive analytes (thermolabile compounds) and serves as the industry standard for cryogenic flash-freezing of biological tissues. This guide dissects the physical behaviors, chemical reactivities, and validated protocols that make 2-methylbutane indispensable in the modern laboratory.

Thermophysical Profile

The utility of 2-methylbutane is dictated by its phase behavior. The following data, sourced from the National Institute of Standards and Technology (NIST), defines its operational window.

Table 1: Critical Thermophysical Properties of 2-Methylbutane

| Property | Value | Unit | Significance in R&D |

| Boiling Point | 27.8 ± 0.2 | °C | Rapid evaporation; risk of pressurization in closed vessels. |

| Melting Point | -159.9 | °C | Remains liquid at extremely low temps; ideal for cryo-baths. |

| Density | 0.62 | g/mL | Floats on water; facilitates phase separation in extractions. |

| Vapor Pressure | 79.15 | kPa (at 20°C) | High volatility; requires active ventilation. |

| Flash Point | -51 | °C | Extreme flammability hazard even in cold environments. |

| Dielectric Constant | 1.84 | Non-polar; highly selective for lipids and neutral organics. |

Data Source: NIST Chemistry WebBook [1]

The Cryogenic Standard: Flash-Freezing Histology

In drug development and pathology, preserving muscle and tissue morphology without freeze-fracture artifacts is critical. Direct immersion in liquid nitrogen (

The Solution: 2-Methylbutane acts as a heat-transfer bridge. It remains liquid at -160°C (cooled by

Experimental Protocol: Artifact-Free Muscle Biopsy Freezing

Objective: Snap-freeze skeletal muscle for histology (H&E, ATPase stains) with zero ice crystal damage.

Materials:

-

Liquid Nitrogen (

) -

Metal beaker (stainless steel or aluminum)

-

Long forceps

-

Dewar flask[6]

Workflow:

-

Preparation: Pour ~50mL of 2-methylbutane into the metal beaker.

-

Cooling: Lower the metal beaker into a Dewar of

. Do not let -

The Self-Validating Step (Visual Cue): Watch the this compound closely.[7] As it approaches its freezing point (-160°C), white, opaque "pebbles" or a "chalky" solid layer will begin to form at the bottom and sides of the beaker.

-

Validation: If the liquid is clear, it is not cold enough. If it is solid, it is too cold. You want a slurry or liquid just starting to precipitate solid.

-

-

Immersion: Remove the beaker from the

bath. Immediately submerge the tissue sample (mounted on cork/tragacanth gum) into the this compound for 15–20 seconds. -

Transfer: Move the sample rapidly to dry ice or a -80°C freezer.

Diagram 1: Cryogenic Heat Transfer Logic

Figure 1: Thermodynamic workflow for flash-freezing. 2-Methylbutane acts as the conductive interface, bypassing the vapor barrier formed by direct liquid nitrogen contact.

Chemical Reactivity & Synthesis

In synthetic chemistry, 2-methylbutane is not merely a solvent; it is a substrate for radical halogenation. Its structure reveals a hierarchy of reactivity governed by bond dissociation energy (BDE).[8]

Mechanistic Insight: Tertiary Selectivity

The molecule possesses three distinct types of C-H bonds:[8]

-

Primary (

): Strongest bond, least stable radical. -

Secondary (

): Intermediate stability. -

Tertiary (

): Weakest bond (~403 kJ/mol), most stable radical.[8]

During free-radical substitution (e.g., chlorination or bromination), the tertiary carbon is the preferential site of attack. This selectivity is driven by hyperconjugation , where adjacent C-H sigma bonds stabilize the half-empty p-orbital of the radical center [2].

Selectivity Ratio (Chlorination): While statistically there is only 1 tertiary hydrogen vs. 9 primary hydrogens, the relative reactivity rate per hydrogen is approx 5.0 (Tertiary) : 3.8 (Secondary) : 1.0 (Primary).

Diagram 2: Radical Substitution Pathway

Figure 2: Kinetic control in radical halogenation. The tertiary pathway (green) is energetically favored due to the stability of the tertiary radical intermediate.[8]

Solvation & Extraction Applications

In pharmaceutical extraction, 2-methylbutane is often preferred over n-hexane or heptane when processing thermolabile compounds (e.g., certain lipids, essential oils, or drug metabolites).

The "Low-Boil" Advantage[9]

-

Energy Efficiency: Requires minimal energy to distill off the solvent.

-

Sample Integrity: Evaporation can occur at room temperature or under mild vacuum, preventing heat-induced isomerization or degradation of the active pharmaceutical ingredient (API).

-

Lipidomics: It is frequently used in solvent mixtures (e.g., with isopropanol) to extract neutral lipids from plasma without extracting polar phospholipids, offering a cleaner baseline for Mass Spectrometry [3].

Safety & Handling Protocols

The physical properties that make 2-methylbutane useful also make it hazardous.[5]

-

Pressure Buildup: Because its boiling point (27.8°C) is near ambient temperature, waste containers sealed in a cool lab can pressurize rapidly if the HVAC fails or if moved to a warmer area. Protocol: Always use vented caps or leave waste containers slightly loose in the fume hood until disposal.

-

Static Discharge: As a non-conductive hydrocarbon, it accumulates static charge during pouring. Protocol: Ground all metal containers and transfer lines.

-

Inhalation: High concentrations act as a central nervous system depressant.[9] Use only in a certified chemical fume hood.

References

-

NIST Chemistry WebBook. "2-Methylbutane: Thermophysical Properties." National Institute of Standards and Technology.[4] [Link]

-

Master Organic Chemistry. "Selectivity in Free Radical Reactions: Bromination vs. Chlorination." [Link]

-

Mayo Clinic Laboratories. "Muscle Biopsy Specimen Preparation and Freezing Protocol." [Link]

-

PubChem. "2-Methylbutane Compound Summary (Safety & Hazards)." National Center for Biotechnology Information. [Link]

Sources

- 1. 2-Methylbutane for HPLC, = 99.5 78-78-4 [sigmaaldrich.com]

- 2. 2-Methylbutane (this compound) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Butane, 2-methyl- [webbook.nist.gov]

- 5. 2-Methylbutane: toxicology, pharmacokinetics and applications_Chemicalbook [chemicalbook.com]

- 6. media.gosh.nhs.uk [media.gosh.nhs.uk]

- 7. Tissue Triage and Freezing for Models of Skeletal Muscle Disease [jove.com]

- 8. thecarbondr.com [thecarbondr.com]

- 9. guidechem.com [guidechem.com]

An In-depth Technical Guide to Isopentane: Molecular Formula, Weight, and Physicochemical Properties

Abstract

Isopentane, systematically known as 2-methylbutane, is a branched-chain alkane of significant interest in both industrial and research settings. As one of the three structural isomers of pentane, its unique molecular architecture imparts distinct physicochemical properties that are leveraged in a multitude of applications, from its role as a blowing agent and solvent to its critical function in cryopreservation protocols within drug development and life sciences research. This guide provides a comprehensive technical overview of this compound, focusing on its molecular formula, precise molecular weight, and key properties. It further contextualizes this data by comparing this compound to its structural isomers and detailing its practical applications, particularly for researchers, scientists, and drug development professionals.

Chemical Identity and Nomenclature

This compound is a saturated hydrocarbon, meaning it consists solely of carbon and hydrogen atoms connected by single bonds. Its fundamental identity is defined by its molecular and structural formulas.

Molecular and Structural Formula

The molecular formula for this compound is C₅H₁₂ .[1][2][3] This formula indicates that each molecule of this compound contains five carbon atoms and twelve hydrogen atoms. However, the molecular formula is shared by two other compounds, necessitating an examination of its structural formula to differentiate it.

The structure of this compound consists of a four-carbon (butane) chain with a single methyl group (-CH₃) branching off from the second carbon atom.[4][5] This branched structure is the defining characteristic of this compound.

-

Condensed Structural Formula: (CH₃)₂CHCH₂CH₃

While the traditional name "this compound" is still widely used in industrial and laboratory contexts, the systematic IUPAC name, 2-methylbutane, is preferred in formal chemical literature as it unambiguously describes the molecular structure.[7][8]

The Isomerism of Pentane

The molecular formula C₅H₁₂ corresponds to three distinct compounds known as structural isomers. These isomers share the same number and types of atoms but differ in their atomic arrangement, leading to different physical and chemical properties.[7][9]

The three structural isomers of pentane are:

-

n-Pentane: A linear, unbranched five-carbon chain.

-

This compound (2-methylbutane): A branched-chain alkane, as described above.[4][6]

-

Neopentane (2,2-dimethylpropane): A highly branched structure with a central carbon atom bonded to four other carbon atoms.[7][9]

The degree of branching significantly influences intermolecular van der Waals forces. As branching increases, the molecule becomes more compact and spherical, reducing the surface area available for intermolecular contact. This weakening of intermolecular forces directly results in lower boiling points compared to less branched isomers.[4]

Caption: Structural formulas of the three pentane isomers.

Table 1: Comparative Properties of Pentane Isomers

| Property | This compound (2-methylbutane) | n-Pentane | Neopentane (2,2-dimethylpropane) |

| Boiling Point | 27.8 °C[6] | 36.1 °C | 9.5 °C |

| Melting Point | -159.9 °C[6] | -129.7 °C | -16.6 °C |

| Octane Rating (RON) | 93.7 | 61.7 | 85.5 |

| Data sourced from Vulcanchem[4]. |

Physicochemical Properties and Molecular Weight

The molecular structure of this compound dictates its physical and chemical behavior. A precise understanding of these properties is essential for its safe handling and effective application.

Molecular Weight

The molecular weight (or molar mass) of this compound is a fundamental property derived from the sum of the atomic weights of its constituent atoms (5 carbons and 12 hydrogens).

Key Physicochemical Data

The properties of this compound make it an extremely volatile and flammable liquid under standard conditions.[2][11] Its low boiling point, just above room temperature, means it will readily evaporate on a warm day.[2] The following table summarizes its most critical properties for laboratory and industrial use.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colorless liquid with a gasoline-like odor | [3][6] |

| Boiling Point | 27.8 - 28.2 °C | [6][7][10] |

| Melting Point | -159.9 °C | [6][10][12] |

| Density | 0.620 g/cm³ (at 20 °C) | [6][10][13] |

| Flash Point | -51 °C | [1][6][10] |

| Vapor Pressure | 76.99 kPa (at 20 °C) | [7] |

| Vapor Density | 2.48 - 2.6 (Relative to Air) | [3][10] |

| Solubility in Water | 0.049 g/L (at 25 °C); practically insoluble | [13] |

| Solubility in Organic Solvents | Miscible with hydrocarbons, oils, alcohol, and ether | [10][14] |

| Autoignition Temperature | 420 °C | [7] |

| Explosive Limits | 1.3 - 7.6% by volume in air | [10] |

Experimental Protocols and Applications in Research

For drug development professionals and researchers, this compound is not merely a chemical compound but a critical tool, particularly in histology and cryobiology.

Application in Cryosectioning

One of the most vital laboratory uses of this compound is for the rapid freezing (or "snap-freezing") of biological specimens for cryosectioning.[7][11] This technique is essential for preserving tissue morphology and antigenicity for microscopic analysis. Direct immersion in liquid nitrogen can cause the formation of a layer of gaseous nitrogen around the tissue, which insulates it and slows the freezing process, leading to the formation of damaging ice crystals.

This compound, cooled by liquid nitrogen, acts as an efficient heat transfer medium. Its freezing point is approximately -160 °C, and it remains liquid at the temperature of liquid nitrogen (-196 °C), allowing for extremely rapid and uniform freezing of the tissue sample without the insulating gas-layer effect.[7][11]

Experimental Protocol: Snap-Freezing of Biological Tissue

Caption: Workflow for snap-freezing biological samples using an this compound bath.

Causality Behind Protocol Choices:

-

Use of this compound as an Intermediate: this compound is chosen over direct liquid nitrogen immersion to prevent the Leidenfrost effect, ensuring a rapid, uniform freeze rate that minimizes ice crystal artifacts in the tissue.[7][15]

-

Monitoring for Slushy Consistency: The visual cue of opaqueness or slush indicates that the this compound has reached its freezing point, the optimal temperature for snap-freezing.[15]

-

Blotting Excess this compound: Removing residual this compound is crucial before storage to prevent potential degradation of the sample or interference with subsequent sectioning and staining procedures.

Safety and Handling for Laboratory Professionals

The physicochemical properties of this compound necessitate strict safety protocols.

-

Extreme Flammability: With a flash point of -51 °C, this compound is extremely flammable. All ignition sources (sparks, open flames, hot surfaces) must be rigorously excluded from the work area.[13][16] Electrical equipment must be explosion-proof.[17]

-

Volatility and Inhalation Hazard: this compound is highly volatile, and its vapors are heavier than air, meaning they can accumulate in low-lying areas.[10][13] Inhalation may cause drowsiness, dizziness, and central nervous system depression.[16][17] All work should be conducted in a well-ventilated area or a certified chemical fume hood.

-

Aspiration Hazard: If liquid this compound is swallowed, it can enter the lungs and may be fatal.[16][18] Vomiting should not be induced.

Conclusion

This compound (2-methylbutane) is a C₅H₁₂ alkane with a molecular weight of 72.15 g/mol . Its branched structure distinguishes it from its isomers, n-pentane and neopentane, giving it a unique profile of high volatility, low boiling point, and a very low freezing point. These properties make it indispensable in various industrial processes, including foam blowing and fuel formulation. For researchers and drug development professionals, this compound's most critical role is as a heat-transfer medium for the cryopreservation of biological samples, a foundational technique in modern histology and pathology that relies directly on its distinct molecular properties. A thorough understanding of its formula, molecular weight, and associated safety protocols is paramount for its effective and safe utilization in the laboratory.

References

-

Grokipedia. (n.d.). This compound. Retrieved from [Link]

-

Air Liquide. (n.d.). This compound Gas Encyclopedia. Retrieved from [Link]

-

Junyuan Petroleum Group. (2021, January 29). What is this compound?. Retrieved from [Link]

-

Junyuan Petroleum Group. (2020, October 19). 2-Methylbutane, Synonyms: iso-Pentane, this compound, CAS# 78-78-4, chemical formula C₅H₁₂. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

-

YouTube. (2022, April 4). How to Write the Structure for this compound. Retrieved from [Link]

-

DHCPL. (n.d.). Iso-Pentane. Retrieved from [Link]

-

Shell. (2016, April). This compound Technical Datasheet. Retrieved from [Link]

-

FMI. (n.d.). This compound Market Size, Share, Trends, Analysis by 2034. Retrieved from [Link]

-

Doubtnut. (n.d.). n-pentane and this compound are isomers. Retrieved from [Link]

-

Patsnap. (2025, July 25). This compound and Its Physiological Impacts Occupational Safety Analysis. Retrieved from [Link]

-

Quora. (2018, July 23). What is the IUPAC name of this compound and neopentane?. Retrieved from [Link]

-

Fisher Scientific. (2023, October 20). SAFETY DATA SHEET. Retrieved from [Link]

Sources

- 1. haihangchem.com [haihangchem.com]

- 2. 2-Methylbutane, Synonyms: iso-Pentane, this compound, CAS# 78-78-4, chemical formula C₅H₁₂ - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]

- 3. This compound | C5H12 | CID 6556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (102056-77-9) for sale [vulcanchem.com]

- 5. quora.com [quora.com]

- 6. grokipedia.com [grokipedia.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. npentane and this compound are isomers 1 Chain 2 Position class 12 chemistry CBSE [vedantu.com]

- 10. echemi.com [echemi.com]

- 11. What is this compound?_Chemicalbook [chemicalbook.com]

- 12. This compound | Gas Encyclopedia Air Liquide [encyclopedia.airliquide.com]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. Iso-Pentane – DHCPL [dhcpl.com]

- 15. What is this compound? - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]

- 16. fishersci.ie [fishersci.ie]

- 17. airgas.com [airgas.com]

- 18. gasinnovations.com [gasinnovations.com]

Isopentane (2-Methylbutane): Physicochemical Criticality in Cryopreservation and Solvent Extraction

Executive Summary

Isopentane (2-methylbutane,

This guide analyzes the mechanistic basis of this compound’s phase behaviors.[1] It contrasts the thermodynamic failures of direct liquid nitrogen (

Physicochemical Characterization

This compound differs from its isomer, n-pentane, primarily through its branched structure.[1][2][3] This branching reduces the surface area available for Van der Waals interactions, lowering the boiling point slightly below that of n-pentane and significantly depressing the freezing point.[1]

Table 1: Critical Thermodynamic Properties

| Property | Value | Scientific Relevance |

| Boiling Point (BP) | 27.8°C (82.0°F) | Enables rapid, low-energy evaporation for solvent removal in drug formulation.[1] High volatility requires strict flammability controls.[1][4] |

| Melting Point (MP) | -159.9°C (-255.8°F) | Allows the fluid to remain liquid at temperatures approaching cryogenic limits, facilitating rapid heat conduction.[1] |

| Density | 0.62 g/mL | Low density; floats on water but is denser than liquid nitrogen.[1] |

| Flash Point | -51°C (-60°F) | Extreme flammability hazard; vapor can ignite even at sub-zero temperatures.[1] |

| Vapor Pressure | ~76 kPa at 20°C | High vapor pressure drives rapid evaporation but necessitates fume hood usage.[1] |

Application Science: Cryogenic Tissue Preservation

The primary application of this compound in histology and pathology is flash freezing (snap freezing).[1] The scientific imperative here is to prevent the formation of crystalline ice, which ruptures cell membranes and creates "Swiss cheese" artifacts in tissue sections.[1]

3.1 The Leidenfrost Effect Mitigation

Direct immersion of warm tissue into Liquid Nitrogen (

-

Mechanism: When tissue (

) hits -

Insulation: This boiling creates a persistent gas vapor layer (nitrogen gas) around the tissue.[1][5]

-

Failure: Gas is a poor thermal conductor.[1] The cooling rate slows, allowing water molecules within the cells to align into large, damaging hexagonal ice crystals.[1][5]

The this compound Solution: this compound, when chilled to -150°C (near its freezing point), remains a liquid.[1] It has a much higher specific heat capacity than nitrogen gas and does not boil upon contact with the tissue.[1] This ensures direct liquid-to-solid contact , maximizing thermal conductivity and freezing the tissue so rapidly that water vitrifies (becomes amorphous) rather than crystallizing.[1]

Diagram 1: Thermodynamic Mechanism of Flash Freezing

Caption: Comparative workflow demonstrating how this compound mitigates the Leidenfrost effect to preserve tissue integrity.[1]

Application Science: Solvation & Extraction

In drug development and organic synthesis, this compound’s Boiling Point (27.8°C) is the critical functional property.[1]

-

Thermolabile Compound Recovery: Many pharmaceutical intermediates degrade at high temperatures.[1] this compound allows for solvent removal (via rotary evaporation) at ambient or slightly cooled temperatures, eliminating thermal stress on the active pharmaceutical ingredient (API).[1]

-

Extraction Kinetics: Its non-polar nature makes it ideal for extracting lipids and neutral compounds.[1] The low boiling point ensures that trace solvent residues can be removed completely without harsh vacuum conditions.[1]

Experimental Protocols

Protocol A: High-Integrity Tissue Flash Freezing (The Slurry Method)

Objective: To freeze tissue blocks for cryosectioning without ice crystal artifacts.[1]

Materials:

-

This compound (2-Methylbutane), HPLC grade.[1]

-

Liquid Nitrogen (

).[1][5] -

Stainless steel beaker (approx. 200-500 mL).[1]

-

Insulated Dewar or Styrofoam box.[1]

-

OCT (Optimal Cutting Temperature) compound.[1]

Step-by-Step Methodology:

-

Setup: Place the stainless steel beaker inside the Styrofoam box. Pack the space around the beaker with dry ice or leave empty to fill with

. -

Primary Cooling: Pour ~100mL of this compound into the steel beaker.

-

Slurry Formation (Critical Step): Carefully pour

into the Styrofoam box surrounding the beaker.[1] Do not pour-

Note: You can add small amounts of

directly to the this compound if speed is required, but this risks splashing.[1] -

Endpoint: Monitor the this compound.[1][4][5][6][7][8][9][10][11] As it cools to -150°C, it will become opaque and viscous (syrupy).[1] White pebbles of solid this compound may form at the bottom.[1] This "slurry" state indicates the ideal temperature.[1]

-

-

Tissue Preparation: Embed the fresh tissue sample in OCT compound within a cryomold.[1]

-

Immersion: Using long forceps, submerge the cryomold into the this compound slurry.[1][6]

-

Time: Hold for 20–60 seconds depending on tissue size.[1]

-

-

Transfer: Remove the sample. It is now frozen solid.[1] Immediately transfer to dry ice or a -80°C freezer.

Protocol B: Solvent Evaporation for Thermolabile APIs

Objective: Remove solvent from a heat-sensitive drug formulation.[1]

-

System: Rotary Evaporator with a chilled condenser (set to 0°C or lower).

-

Bath Temperature: Set the water bath to 20°C (Room Temp).

-

Vacuum: Apply mild vacuum (approx. 400-500 mbar).

-

Process: this compound will distill rapidly due to its 27.8°C boiling point.[1] The latent heat of vaporization is supplied by the ambient bath, preventing the sample from heating up.[1]

-

Completion: Once bubbling ceases, vent the system with nitrogen gas to prevent oxidation.[1]

Safety & Handling (E-E-A-T Critical)

This compound poses unique risks due to its volatility and flammability.[1][7][9]

-

Flash Point Hazard: With a flash point of -51°C, this compound vapors can ignite even when the liquid is cooled in a freezer.[1] Never store this compound in a standard household-style refrigerator/freezer. It requires spark-proof (explosion-proof) storage.[1]

-

Static Electricity: The non-conductive nature of this compound generates static charge during pouring.[1] Ground all metal containers during transfer.

-

Ventilation: The boiling point (27.8°C) is near typical lab ambient temperatures.[1] On a hot day, this compound can boil in the bottle, building pressure.[1] Open bottles slowly in a fume hood.

Diagram 2: Safety & Handling Logic

Caption: Decision tree for safe storage and handling to prevent ignition events.

References

-

National Institute of Standards and Technology (NIST). Isobutane (2-Methylpropane) Thermophysical Properties.[1] NIST Chemistry WebBook, SRD 69.[1] [Link][1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6556, this compound.[1] PubChem.[1] [Link]

-

Leica Biosystems. Freezing Biological Tissue Samples: Methods and Mechanisms. Knowledge Pathway.[1][5] [Link]

-

UNC Lineberger Comprehensive Cancer Center. Frozen Tissue Preparation and Histology Protocols. [Link][1]

Sources

- 1. This compound | C5H12 | CID 6556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Iso-Pentane – DHCPL [dhcpl.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. med.nyu.edu [med.nyu.edu]

- 6. cinj.org [cinj.org]

- 7. unclineberger.org [unclineberger.org]

- 8. cdm.unfccc.int [cdm.unfccc.int]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. encyclopedia.airliquide.com [encyclopedia.airliquide.com]

- 11. Freezing Biological Tissue Samples [leicabiosystems.com]

Isopentane in the Laboratory: A Technical Guide to Safe Handling and Use

Isopentane, also known as 2-methylbutane, is a highly volatile and flammable branched-chain alkane. Its low boiling point and use in achieving cryogenic temperatures make it a valuable reagent in many research and drug development laboratories.[1] However, its physical properties also present significant hazards that demand a thorough understanding and strict adherence to safety protocols. This guide provides an in-depth technical overview of this compound's properties, hazards, and the necessary control measures to ensure its safe use by researchers, scientists, and drug development professionals.

Understanding the Inherent Risks: Hazard Identification and Classification

This compound's primary danger lies in its extreme flammability and the potential for its vapor to form explosive mixtures with air.[2][3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes this compound with the following hazard statements:

-

H224: Extremely flammable liquid and vapour. [2][4][5] This is the most critical hazard. This compound can be ignited by sparks, open flames, or even hot surfaces.[6]

-

H304: May be fatal if swallowed and enters airways. [2][4][5] Due to its low viscosity, this compound can be easily aspirated into the lungs if swallowed, which can cause a severe and potentially fatal chemical pneumonitis.[2]

-

H336: May cause drowsiness or dizziness. [2][4][5] Inhalation of this compound vapors can depress the central nervous system, leading to symptoms like headache, nausea, and loss of coordination.[7]

-

H411: Toxic to aquatic life with long lasting effects. [2][4][5] Spills and improper disposal can cause long-term harm to the environment.[2]

-

EUH066: Repeated exposure may cause skin dryness or cracking. [4][5]

It is imperative that all laboratory personnel handling this compound are aware of these hazards before commencing any work.

Physicochemical Properties and Their Safety Implications

A clear understanding of this compound's physical and chemical properties is fundamental to managing its risks effectively.

| Property | Value | Safety Implication |

| CAS Number | 78-78-4 | Unique identifier for the substance.[5] |

| Molecular Formula | C₅H₁₂ | |

| Molecular Weight | 72.15 g/mol | |

| Boiling Point | ~27°C (80.6°F) | Extremely volatile; will readily evaporate at room temperature, creating a flammable vapor.[8] |

| Vapor Pressure | 79 kPa (592.55 mm Hg) at room temperature | High vapor pressure contributes to the rapid formation of flammable concentrations in the air.[7] |

| Vapor Density | 2.5 (Air = 1) | Vapors are heavier than air and will accumulate in low-lying areas, increasing the risk of ignition from a distant source.[7] |

| Appearance | Colorless liquid | |

| Odor | Gasoline-like |

The combination of a low boiling point and high vapor pressure means that an open container of this compound at room temperature will quickly produce a significant amount of flammable vapor. The fact that this vapor is heavier than air means it can travel along benchtops and floors to an ignition source, leading to a flashback.[3]

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

A robust safety strategy for handling this compound relies on a combination of engineering controls, administrative controls, and personal protective equipment (PPE). This is often referred to as the "Hierarchy of Controls."

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: Always handle this compound inside a certified chemical fume hood to control vapor inhalation and contain potential spills.[2]

-

Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of flammable vapors.[9]

-

Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, all metal containers and equipment used for transferring this compound must be properly grounded and bonded.[6][9]

-

Explosion-Proof Equipment: Use only explosion-proof electrical equipment and non-sparking tools in areas where this compound is handled and stored.[7][10]

Personal Protective Equipment (PPE): Essential for Direct Handling

While engineering controls are designed to minimize exposure, appropriate PPE is mandatory for all personnel handling this compound.

-

Eye and Face Protection: Chemical splash goggles are required.[11] A face shield should also be worn when there is a significant risk of splashing.[5]

-

Hand Protection: Nitrile rubber gloves are a good choice for protection against this compound.[4] Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the chemical.[5]

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.[5] For larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron should be worn.

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a respirator with an appropriate organic vapor cartridge (type AX) should be used.[2][5]

Safe Handling, Storage, and Disposal Protocols

Step-by-Step Handling Protocol

-

Preparation: Before starting, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is donned. Clear the work area of any unnecessary items and potential ignition sources.

-

Grounding: If transferring this compound between metal containers, ensure they are properly grounded and bonded.[6]

-

Dispensing: Slowly dispense the required amount of this compound, avoiding splashing. Keep containers closed when not in use.[5]

-

Heating: Never heat this compound with an open flame. Use a heating mantle or a controlled temperature water bath.

-

Completion: Once the procedure is complete, securely close all containers and clean the work area. Remove and properly dispose of contaminated gloves. Wash hands thoroughly.[5]

Storage Requirements

-

Location: Store this compound in a designated flammables storage cabinet.[6] The storage area should be cool, dry, and well-ventilated.[5]

-

Temperature: Keep away from heat and direct sunlight.[9] Some suppliers recommend refrigerated storage between 2-8°C (36-46°F).[2][5] If refrigerated, use only a refrigerator specifically designed for the storage of flammable materials.

-

Incompatibilities: this compound should be stored separately from oxidizing materials.[9][11]

-

Container Integrity: Ensure containers are tightly sealed and in good condition.[5]

Waste Disposal

All this compound waste must be treated as hazardous waste.[2]

-

Collect waste this compound in a clearly labeled, sealed container.

-

Do not mix this compound waste with other chemical waste streams.[2]

-

Dispose of the waste through your institution's environmental health and safety office, following all local and national regulations.[2]

Emergency Procedures: Preparedness is Key

All laboratory personnel must be familiar with the emergency procedures for this compound.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Remove all contaminated clothing immediately.[2] Wash the affected area with plenty of soap and water.[10]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11] Seek medical attention.[10]

-

Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

Spill Response

-

Alert and Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large.

-

Eliminate Ignition Sources: Turn off all potential ignition sources, including hot plates, stirrers, and other electrical equipment.[7]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain and Absorb: For small spills, contain the liquid with a non-combustible absorbent material like sand, earth, or vermiculite.[4]

-

Collect: Using non-sparking tools, carefully scoop the absorbed material into a sealable container for disposal.[4]

-

Clean: Clean the spill area with soap and water.

-

Large Spills: For large spills, evacuate the laboratory immediately and contact your institution's emergency response team.

Fire Fighting

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish an this compound fire.[5][12] Do not use a solid water jet, as it may be ineffective and spread the fire.[4]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][7]

-

Procedure: If it can be done without risk, move containers away from the fire area. Use a water spray to cool fire-exposed containers.[5][12] The only truly safe way to extinguish an this compound fire is to stop the flow of fuel.[12]

Conclusion

This compound is a versatile and useful solvent in the laboratory, but its inherent hazards necessitate a culture of safety and preparedness. By understanding its properties, implementing robust engineering and administrative controls, consistently using appropriate personal protective equipment, and being well-versed in emergency procedures, researchers can mitigate the risks and handle this compound with confidence and safety.

References

-

Gokemi. (Date unavailable). This compound. Retrieved from [Link]

-

Carl ROTH. (Date unavailable). Safety Data Sheet: this compound. Retrieved from [Link]

-

Safety Data Sheet. (2021, February 23). This compound (2-Methylbutane). Retrieved from [Link]

-

Climalife UK. (Date unavailable). This compound. Retrieved from [Link]

Sources

- 1. What is this compound?_Chemicalbook [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. balchem.com [balchem.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.ie [fishersci.ie]

- 7. airgas.com [airgas.com]

- 8. gokemi.com [gokemi.com]

- 9. climalife.co.uk [climalife.co.uk]

- 10. gasinnovations.com [gasinnovations.com]

- 11. efcgases.com [efcgases.com]

- 12. gasinnovations.com [gasinnovations.com]

Isopentane (2-Methylbutane): Technical Guide for Bio-Banking & Molecular Analysis

Executive Summary

Isopentane (2-methylbutane) is a branched-chain alkane (

For researchers in drug development and histopathology, this compound is not merely a solvent; it is the gold standard quenching agent for preventing freeze-fracture artifacts in biopsy samples. This guide synthesizes the physicochemical mechanisms driving its utility, validated protocols for cryopreservation, and its emerging role in lipidomic profiling.

Part 1: Physicochemical Profile & Structure-Function Analysis

The utility of this compound is dictated by its structural isomerism. As a branched alkane, the methyl group at the C2 position reduces the surface area available for Van der Waals interactions compared to n-pentane.

Key Thermodynamic Advantages

-

Depressed Freezing Point: The branching disrupts crystal packing, allowing this compound to remain liquid down to

. This is critical for cryopreservation, as it allows the fluid to act as a heat sink at temperatures far below the freezing point of biological water, ensuring vitrification rather than crystallization. -

High Volatility: With a boiling point of

, this compound can be rapidly removed from lipid extracts under mild conditions, preventing thermal degradation of heat-sensitive analytes.

Table 1: Comparative Properties of Pentane Isomers

| Property | This compound (2-Methylbutane) | n-Pentane | Relevance to Research |

| Molecular Formula | Structural Isomers | ||

| Boiling Point | Higher volatility facilitates rapid solvent removal in lipidomics. | ||

| Melting/Freezing Point | Critical: this compound remains liquid at lower temps, enabling deeper supercooling for tissue quenching. | ||

| Density ( | Floats on water; immiscible. | ||

| Flash Point | Extreme flammability hazard; requires spark-proof handling. |

Data Sources: PubChem [1], Shell Chemicals [2].

Part 2: Primary Application – Cryogenic Tissue Quenching

In pre-clinical drug trials, the validity of immunohistochemistry (IHC) and in situ hybridization (ISH) data depends on tissue morphology. Direct immersion of tissue into Liquid Nitrogen (

The Mechanism: Mitigating the Leidenfrost Effect

When warm tissue (

-

Result: Slow freezing rate

Ice crystal formation

The this compound Solution:

this compound, cooled to its freezing point (

Validated Protocol: this compound-LN2 Snap Freezing

Objective: Preserve skeletal muscle or brain tissue morphology without freeze-fracture.

Materials:

-

This compound (HPLC Grade)

-

Liquid Nitrogen (

)[2] -

Stainless steel beaker (Pyrex is prone to thermal shock fracture)

-

Dewar flask[6]

Workflow Diagram:

Figure 1: Validated workflow for artifact-free tissue snap-freezing using an this compound-LN2 slurry.

Critical Steps for Integrity:

-

The Slurry Indicator: Do not freeze until you see white, pebble-like solids forming at the bottom of the this compound beaker. This indicates the solvent has reached its phase transition point (

), the optimal temperature for quenching [3]. -

Immersion Time:

-

Biopsy (3mm): 10–15 seconds.

-

Whole Brain (Rat):[2] 50–60 seconds.

-

Over-freezing: Leaving tissue too long can cause cracking due to differential thermal contraction.

-

-

Solvent Evaporation: Never place this compound-soaked tissue directly into a

freezer. The solvent vapors can accumulate and damage the compressor or cause an explosion. Allow this compound to evaporate on dry ice first.[1]

Part 3: Secondary Application – Lipidomics & Extraction

This compound is increasingly utilized in lipidomics as a non-polar solvent component, particularly for extracting hydrophobic lipids (triacylglycerols, sterols) where chloroform is undesirable due to toxicity or specific selectivity issues.

The Hexane-Isopropanol vs. This compound Logic

While the Folch method (Chloroform:Methanol) is standard, this compound-based mixtures (often substituted for hexane) offer high solvation power for neutral lipids with easier solvent recovery due to the lower boiling point (

Protocol: Differential Extraction of Neutral Lipids

-

Homogenization: Tissue homogenized in Isopropanol (precipitates proteins).

-

Addition: Add this compound (or Hexane/Isopentane mix).

-

Phase Separation: Induce separation with water. This compound forms the upper organic layer containing neutral lipids (TAGs, Cholesterol esters).

-

Evaporation: The low boiling point of this compound allows rapid concentration of the lipid fraction under a nitrogen stream at room temperature, preserving thermally unstable lipid species [4].

Part 4: Safety & Handling (High-Risk)

This compound is a Category 1 Flammable Liquid . Its vapor is heavier than air (

| Hazard | Mitigation Protocol |

| Static Discharge | Use only grounded, stainless steel containers. Never pour rapidly from plastic containers. |

| Inhalation | Use in a certified fume hood. High concentrations cause narcosis and respiratory irritation [5]. |

| Cryogenic Burns | When cooled to |

| Storage | Store in explosion-proof cabinets. Keep below |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6556, this compound. PubChem.[8] [Link]

-

Shell Chemicals (2025). this compound Technical Datasheet. Shell Global. [Link]

-

UNC Lineberger Comprehensive Cancer Center. Frozen Tissue Preparation Guide. University of North Carolina. [Link]

-

Leica Biosystems. Freezing Biological Tissue Samples: Mitigating Ice Crystal Artifacts. Leica Biosystems Knowledge Pathway. [Link]

-

Carl Roth. Safety Data Sheet: 2-Methylbutane (this compound). Carl Roth GmbH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. med.nyu.edu [med.nyu.edu]

- 3. cinj.org [cinj.org]

- 4. Freezing Biological Tissue Samples [leicabiosystems.com]

- 5. feinberg.northwestern.edu [feinberg.northwestern.edu]

- 6. dctd.cancer.gov [dctd.cancer.gov]

- 7. unclineberger.org [unclineberger.org]

- 8. This compound | C5H12 | CID 6556 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Health Hazards of Isopentane Inhalation in a Laboratory Setting

This guide provides drug development professionals, researchers, and scientists with a comprehensive understanding of the potential health hazards associated with isopentane inhalation in a laboratory environment. Beyond outlining risks, this document delves into the mechanisms of toxicity, establishes field-proven safety protocols, and offers actionable emergency response procedures to ensure a self-validating system of laboratory safety.

This compound: Properties, Utility, and Inherent Risks

This compound (2-methylbutane) is a colorless, highly volatile, and extremely flammable liquid with a characteristic gasoline-like odor.[1][2] Its low boiling point (27.8°C) and flash point (<-51°C) mean that it readily forms vapor at room temperature, which can quickly lead to a harmful concentration of air.[1][3] In laboratory and pharmaceutical settings, it is frequently used as a solvent and as a rapid freezing agent (cryogen) for tissue samples in histology and other applications.

The very properties that make this compound useful also constitute its primary hazards. Its high volatility ensures that inhalation is the primary route of occupational exposure.[4] The vapor is heavier than air, allowing it to accumulate in low-lying areas and travel significant distances to an ignition source, posing a severe fire and explosion risk.[1]

The Toxicological Profile of Inhaled this compound

When this compound is inhaled, it is rapidly absorbed into the bloodstream via the lungs and distributed throughout the body, with a high affinity for adipose tissue. The primary toxic effect of this compound is its action as a central nervous system (CNS) depressant.[4]

Mechanism of Toxicity

This compound's lipophilic nature allows it to easily cross the blood-brain barrier. In the CNS, it is believed to interfere with neurotransmission, leading to depressant effects. While the precise molecular mechanism is not fully elucidated, it shares characteristics with other volatile aliphatic hydrocarbons. Metabolism occurs primarily in the liver via the cytochrome P-450 system, producing metabolites such as 2-pentanol, 3-pentanol, and 2-pentanone, which are then excreted.[5] It is crucial to understand that high concentrations of this compound vapor can displace oxygen in enclosed spaces, leading to a risk of asphyxiation.[1]

The following diagram illustrates the pathway from inhalation to systemic effects.

Caption: Pathway of this compound from inhalation to systemic effects.

Acute Health Effects

Acute exposure to this compound vapor can lead to a range of symptoms, primarily affecting the central nervous and respiratory systems. The severity of these symptoms is directly correlated with the concentration and duration of exposure.

-

Low to Moderate Concentrations: Initial symptoms include dizziness, drowsiness, headache, lightheadedness, nausea, and vomiting.[1][2][6] Irritation of the nose, throat, and lungs may also occur, causing coughing and shortness of breath.[2][7]

-

High Concentrations: As exposure levels increase, the CNS depression becomes more severe, potentially leading to unconsciousness and, in extreme cases, death.[1][4] High concentrations in the air can also displace oxygen, leading to asphyxiation.[1]

-

Aspiration Hazard: If this compound is ingested and subsequently vomited, there is a significant risk of aspiration into the lungs. This can cause chemical pneumonitis, a severe and potentially fatal lung injury.[1][6][8]

Chronic Health Effects

The data on chronic, long-term exposure to this compound is less comprehensive.[4] However, repeated, prolonged contact is known to have defatting effects on the skin, leading to dryness, cracking, and dermatitis.[1][7][9] There is a recognized gap in knowledge regarding potential long-term effects like carcinogenicity or reproductive toxicity.[4]

Occupational Exposure Limits (OELs)

To mitigate the risks of inhalation, several regulatory and advisory bodies have established OELs. It is critical for laboratory managers and safety officers to be aware of these limits and implement monitoring where necessary.

| Issuing Body | Guideline | Value (8-Hour TWA unless noted) | Source |

| OSHA | Permissible Exposure Limit (PEL) | 1000 ppm | [2] |

| NIOSH | Recommended Exposure Limit (REL) | 120 ppm (10-hr TWA) | [2] |

| Ceiling Limit | 610 ppm (15-min) | [2] | |

| ACGIH | Threshold Limit Value (TLV) | 600 ppm | [2][3][4] |